N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . It is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves a solution of methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate in THF (Tetrahydrofuran), MeOH (Methanol), and water .Molecular Structure Analysis
The molecular formula of this compound is C21H16N2O3. The molecular weight is 344.37.Scientific Research Applications
Synthesis and Antimicrobial PropertiesSeveral studies have focused on the synthesis of novel compounds with potential antimicrobial properties. For example, Baviskar, Khadabadi, and Deore (2013) synthesized a series of thiazolidin-4-one derivatives to evaluate their antimicrobial activity against various bacterial and fungal strains (Baviskar, Khadabadi, & Deore, 2013). Such research indicates the interest in developing novel antimicrobial agents, which could include the synthesis and evaluation of compounds like "N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide."
Drug Design and Molecular Docking
The exploration of sulfonamide derivatives for antimalarial and potential COVID-19 applications, as discussed by Fahim and Ismael (2021), involves computational calculations and molecular docking studies (Fahim & Ismael, 2021). This research highlights the utility of computational methods in assessing the reactivity and potential biological activity of novel compounds, suggesting a pathway for investigating the compound .
Synthesis and Application Towards Drug-Like Small Molecules
Das et al. (2019) discussed the synthesis of dibenzo[b,e]azepin-6-ones and sultam derivatives via a palladium-catalyzed reaction, illustrating the chemical versatility of dibenzazepin derivatives (Das et al., 2019). This work could serve as a reference for synthetic strategies and potential applications of "this compound" in developing drug-like molecules.
Enzyme Inhibition Studies
Research on sulfonamides incorporating benzodioxane and acetamide moieties for enzyme inhibition, as conducted by Abbasi et al. (2019), offers insights into the potential biological activities and applications of similar compounds in pharmacology (Abbasi et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
N-[3-methyl-4-[(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-14-12-16(24-15(2)27)9-11-22(14)32(29,30)25-17-8-10-20-18(13-17)23(28)26(3)19-6-4-5-7-21(19)31-20/h4-13,25H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMRCXLRKKDNJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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